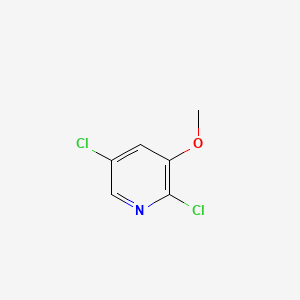

2,5-Dichloro-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCQZJSWAAJVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679115 | |

| Record name | 2,5-Dichloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-19-4 | |

| Record name | 2,5-Dichloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceutical agents. The specific substitution pattern of this compound makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol adapted from related compounds, purification and analytical methodologies, and insights into its potential role in drug development, including relevant signaling pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1214366-19-4 | N/A |

| Molecular Formula | C₆H₅Cl₂NO | N/A |

| Molecular Weight | 178.02 g/mol | N/A |

| Appearance | Solid | N/A |

| InChI Key | PXCQZJSWAAJVCA-UHFFFAOYSA-N | N/A |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Adapted)

This synthesis would likely proceed via the methoxylation of a corresponding dichlorohydroxypyridine precursor.

Step 1: Preparation of 2,5-Dichloro-3-hydroxypyridine

A suitable starting material, such as 2,5-dichloropyridine, would first need to be hydroxylated at the 3-position. This can be a challenging transformation and may require specific directing groups or a multi-step sequence.

Step 2: Methoxylation

Materials:

-

2,5-Dichloro-3-hydroxypyridine

-

Sodium hydride (NaH) or another suitable base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,5-dichloro-3-hydroxypyridine in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound can be achieved by column chromatography on silica gel.[1]

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the five pyridine ring carbons and the methoxy carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the molecule (m/z = 178.02 for the most abundant isotopes), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[2] Dichlorinated pyridine derivatives, in particular, have been investigated for their potential as anticancer agents.

Anticancer Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, research on analogous pyridine derivatives provides valuable insights into its potential mechanism of action. Studies on other anticancer pyridines have shown that they can induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells.[2] This biological activity is often mediated through the modulation of key signaling pathways.

A plausible mechanism of action for dichloromethoxy-pyridine derivatives, based on studies of similar compounds, involves the upregulation of tumor suppressor proteins and the activation of stress-response pathways. Specifically, these compounds have been shown to upregulate p53 and its downstream target p21, which are critical regulators of the cell cycle.[2] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular response to stress that can lead to apoptosis.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which anticancer pyridine derivatives may exert their cytotoxic effects on cancer cells.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development, particularly in the synthesis of novel anticancer agents. Its synthesis can be achieved through established methodologies for substituted pyridines, and its purity can be ascertained using standard analytical techniques. The probable mechanism of action for its derivatives involves the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways such as the p53-p21 and JNK pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Physical and chemical properties of 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Its structural features, including the reactive chlorine atoms and the electron-donating methoxy group on the pyridine ring, make it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a proposed synthetic route based on analogous chemical transformations, and expected analytical characterizations. The information presented herein is intended to support researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₅Cl₂NO | |

| Molecular Weight | 178.02 g/mol | |

| CAS Number | 1214366-19-4 | |

| Appearance | Solid | |

| Melting Point | Not available. Data for a related compound, 2,5-dichloro-3-methylpyridine, is 42-45°C. | |

| Boiling Point | Not available. Data for an isomer, 2,5-dichloro-4-methoxypyridine, is predicted to be 234.4 ± 35.0 °C. | |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like ethanol, ether, and dichloromethane. | [1] |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the pyridine ring and its substituents. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for introducing a variety of functional groups. The methoxy group and the nitrogen atom in the pyridine ring can influence the regioselectivity of these reactions.

Given its structure, this compound is a potential building block in the synthesis of more complex molecules for various applications:

-

Pharmaceuticals: Substituted pyridines are common scaffolds in drug discovery. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents.

-

Agrochemicals: Many pesticides and herbicides are pyridine-based. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.[1]

-

Materials Science: Pyridine derivatives can be incorporated into polymers and other materials to impart specific electronic or optical properties.

Proposed Synthesis Pathway

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar dichloropyridine derivatives. This proposed pathway involves the chlorination of a suitable dihydroxymethoxypyridine precursor.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Chlorination of 3-Methoxy-2,5-dihydroxypyridine

This protocol is adapted from the synthesis of 2,5-dichloropyridine from 2,5-dihydroxypyridine. Note: This is a theoretical procedure and should be optimized and performed with appropriate safety precautions by qualified personnel.

Materials:

-

3-Methoxy-2,5-dihydroxypyridine (precursor, synthesis not detailed here)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-methoxy-2,5-dihydroxypyridine to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The following table summarizes the expected spectral data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants. A singlet for the methoxy group protons (OCH₃) is expected around 3.9-4.2 ppm. |

| ¹³C NMR | Six distinct carbon signals are expected: four for the pyridine ring and one for the methoxy group. The carbons attached to the chlorine atoms will be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group. The C-Cl stretching vibrations are expected in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ with a ratio of approximately 9:6:1) would be a key indicator of the compound's identity. Fragmentation may involve the loss of chlorine, a methyl group, or CO. |

Safety Information

This compound is classified as acutely toxic if swallowed.

Hazard Statements:

-

H301: Toxic if swallowed.

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and expected analytical characteristics. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties, which will be crucial for unlocking its full potential in research and development.

References

Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential physicochemical data for 2,5-Dichloro-3-methoxypyridine, a chemical compound relevant in various research and development applications. The information is presented to support laboratory work and computational modeling.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Citations |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | |

| Monoisotopic Mass | 176.9748192 g/mol | [1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical entity and its core molecular identifiers.

Figure 1. Relationship between chemical name and molecular properties.

References

Synthesis of 2,5-Dichloro-3-methoxypyridine from dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2,5-dichloro-3-methoxypyridine, a valuable pyridine derivative in medicinal chemistry and agrochemical research. The synthesis commences from a dichloropyridine precursor and proceeds through key intermediates, including 2-amino-3,5-dichloropyridine and 2,5-dichloro-3-hydroxypyridine. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound from a dichloropyridine is a multi-step process that hinges on the strategic introduction of functional groups onto the pyridine ring. The most plausible and documented approach involves the initial chlorination of a readily available aminopyridine, followed by diazotization to introduce a hydroxyl group, and subsequent methylation to yield the final product. The starting material for this proposed pathway is 2-amino-5-chloropyridine.

The logical progression of the synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on established chemical literature for analogous transformations.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

The initial step involves the regioselective chlorination of 2-amino-5-chloropyridine at the 3-position.

Reaction Scheme:

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in a chlorinated solvent such as dichloromethane or chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The molar ratio of 2-amino-5-chloropyridine to NCS is typically 1:1.1.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 2-Amino-5-chloropyridine |

| Reagent | N-chlorosuccinimide (NCS) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Step 2: Synthesis of 2,5-Dichloro-3-hydroxypyridine

This step involves the conversion of the amino group in 2-amino-3,5-dichloropyridine to a hydroxyl group via a diazonium salt intermediate (Sandmeyer-type reaction).

Reaction Scheme:

Experimental Protocol:

-

Dissolve 2-amino-3,5-dichloropyridine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the stirred pyridine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to 50-60 °C. Nitrogen gas evolution will be observed. Maintain this temperature until the gas evolution ceases.

-

Cool the reaction mixture to room temperature. The product, 2,5-dichloro-3-hydroxypyridine, may precipitate out of solution.

-

Collect the solid product by filtration. If the product remains in solution, extract it with a suitable organic solvent such as ethyl acetate.

-

Wash the collected solid or the organic extract with water and dry. The crude product can be purified by recrystallization.

| Parameter | Value |

| Starting Material | 2-Amino-3,5-dichloropyridine |

| Reagents | Sodium nitrite, Sulfuric acid |

| Solvent | Water |

| Reaction Temperature | 0-5 °C, then 50-60 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-75% |

Step 3: Synthesis of this compound

The final step is the methylation of the hydroxyl group of 2,5-dichloro-3-hydroxypyridine.

Reaction Scheme:

Experimental Protocol:

-

Suspend 2,5-dichloro-3-hydroxypyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate or sodium hydride, to the suspension. The amount of base should be in slight excess (e.g., 1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding pyridinolate salt.

-

Add a methylating agent, such as iodomethane or dimethyl sulfate, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2,5-Dichloro-3-hydroxypyridine |

| Reagents | Potassium carbonate, Iodomethane |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | Room temperature to 50 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 80-95% |

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound.

| Step | Starting Material | Key Reagents/Catalysts | Solvent | Product | Expected Yield (%) |

| 1 | 2-Amino-5-chloropyridine | N-chlorosuccinimide | Dichloromethane | 2-Amino-3,5-dichloropyridine | 70-85 |

| 2 | 2-Amino-3,5-dichloropyridine | Sodium nitrite, Sulfuric acid | Water | 2,5-Dichloro-3-hydroxypyridine | 60-75 |

| 3 | 2,5-Dichloro-3-hydroxypyridine | Potassium carbonate, Iodomethane | DMF | This compound | 80-95 |

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and a practical set of protocols for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methoxypyridine is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. The data presented is based on predictive models and analysis of structurally similar compounds, providing a robust starting point for experimental verification.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 |

| ~7.40 | d | 1H | H-4 |

| ~3.95 | s | 3H | -OCH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-3 |

| ~145.0 | C-6 |

| ~140.0 | C-2 |

| ~125.0 | C-5 |

| ~120.0 | C-4 |

| ~56.0 | -OCH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1580-1550 | Strong | C=N/C=C stretch (pyridine ring) |

| 1470-1430 | Strong | C=C stretch (pyridine ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1050-1000 | Strong | C-O-C stretch (symmetric) |

| 850-750 | Strong | C-Cl stretch |

| 800-700 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177/179/181 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 162/164/166 | Moderate | [M - CH₃]⁺ |

| 148/150 | Moderate | [M - CO]⁺ or [M - N]⁺ |

| 134/136 | Low | [M - CH₃ - CO]⁺ |

| 113/115 | Moderate | [M - OCH₃ - Cl]⁺ |

| 75 | High | [C₄H₃N]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A proton-decoupled pulse sequence is used. A total of 1024 scans are collected.

-

Data Processing: The resulting Free Induction Decays (FIDs) are processed using an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. The spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of crystalline this compound is finely ground with dry potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Ionization and Analysis: The sample is ionized using a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum is scanned over a range of m/z 50-500.

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine-containing fragments is a key diagnostic feature.

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

In-Depth Safety and Handling Guide for 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 2,5-Dichloro-3-methoxypyridine. The information is compiled for professionals in research and development who may handle this compound. Due to its status as a research chemical, extensive toxicological data is not publicly available; therefore, this guide relies on the official hazard classifications and standard laboratory safety protocols.

Chemical Identification and Physical Properties

This compound is a solid pyridine derivative. Key identification numbers and basic properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| MDL Number | MFCD13185540 | [1][2] |

| PubChem Substance ID | 329771256 | [1][2] |

| Physical Form | Solid | [2] |

Note: A definitive CAS Number for this specific MDL number is not consistently available across chemical databases, which may indicate its status primarily as a research compound.

Hazard Classification and Safety Data

The primary hazard associated with this compound is acute oral toxicity. The compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 3.[1][2] This classification is reserved for substances that are toxic if swallowed.

| Hazard Information | Data | Source |

| GHS Pictogram |

(GHS06) | [1][2] |

| Signal Word | Danger | [1][2] |

| Hazard Statement | H301: Toxic if swallowed | [1][2] |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor | [1][2] |

| Hazard Class | Acute Toxicity 3 (Oral) | [1][2] |

| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1][2] |

| Flash Point | Not applicable | [1][2] |

| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | [1][2] |

Toxicological Profile and Experimental Protocols

Acute Oral Toxicity

The classification "Acute Toxicity 3 (Oral)" indicates a substance with a Lethal Dose, 50% (LD₅₀) in the range of 50 to 300 mg/kg body weight for rats. Specific experimental LD₅₀ data for this compound is not publicly available.

Presumed Experimental Protocol: OECD Test Guideline 423

The determination of a substance's placement in GHS Acute Toxicity Category 3 is typically achieved through standardized testing. The most likely methodology is the OECD Test Guideline 423, "Acute Oral Toxicity – Acute Toxic Class Method."

Methodology Summary:

-

Principle: This method uses a stepwise procedure with a small number of animals per step. The outcome depends on the mortality or evident toxicity observed after dosing.

-

Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosing: The substance is administered in a single oral dose. The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance. For a substance suspected of being toxic, a starting dose of 50 or 300 mg/kg would be common.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure:

-

If mortality is observed at the starting dose, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

This process continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification. For Category 3, this would be established if significant toxic effects, including mortality, are observed at 300 mg/kg.

-

Safety Workflows and Hazard Relationships

The following diagrams illustrate the logical relationships for handling and responding to hazards associated with this compound.

Caption: Hazard and response logic for this compound.

Caption: Safe handling workflow for acutely toxic solids.

References

Navigating the Nucleophilic Substitution Landscape of 2,5-Dichloro-3-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 2,5-dichloro-3-methoxypyridine with various nucleophiles. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reaction profile is crucial for the efficient development of novel molecular entities. This document outlines the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, details experimental protocols for key transformations, and presents quantitative data to facilitate laboratory synthesis and process development.

Core Principles of Reactivity

The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom. This inherent electron deficiency makes the carbon atoms, particularly those at the 2- and 6-positions (ortho to the nitrogen), susceptible to nucleophilic attack. The chlorine atoms at the 2- and 5-positions serve as good leaving groups in nucleophilic aromatic substitution reactions.

The methoxy group at the 3-position exerts a significant electronic influence on the regioselectivity of these reactions. Through its electron-donating mesomeric effect and electron-withdrawing inductive effect, it modulates the electron density at the adjacent carbon atoms, thereby influencing the preferred site of nucleophilic attack. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogen.[1]

Reaction with Amine Nucleophiles

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines can be achieved through both traditional SNAr and modern catalytic methods.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of one of the chlorine atoms by an amine can be achieved under thermal conditions. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the amine.

General Experimental Protocol for Amination:

A solution of this compound and an excess of the desired amine in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent. Purification is typically achieved by column chromatography.

Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[2] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2]

General Experimental Protocol for Buchwald-Hartwig Amination: [3]

To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). Add this compound and the amine, followed by an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated, typically between 80-120 °C, until the starting material is consumed. After cooling, the mixture is worked up by quenching with water, extracting the product, and purifying by column chromatography.[3]

Table 1: Representative Data for Amination Reactions of Dichloropyridines

| Nucleophile | Method | Product(s) | Yield (%) | Reference |

| Ammonia | Ammonolysis of 2,6-dichloro-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | Not specified | [4] |

| Morpholine | Buchwald-Hartwig | 4-(p-tolyl)morpholine | 94 | [3] |

| Anilines | Buchwald-Hartwig | 4-chloro-N-phenylpyridin-2-amine | High | [5] |

Note: Data for closely related dichloropyridines is provided to illustrate general reactivity trends.

Reaction with Oxygen Nucleophiles

The displacement of a chlorine atom by an oxygen nucleophile, such as an alkoxide or hydroxide, provides access to alkoxy- and hydroxypyridine derivatives.

Reaction with Alkoxides

The reaction with alkoxides, such as sodium methoxide, typically results in the substitution of the more activated chlorine atom. The choice of solvent can significantly influence the regioselectivity.[6]

General Experimental Protocol for Alkoxylation:

This compound is added to a solution of the desired sodium alkoxide in its corresponding alcohol or an aprotic solvent like DMF. The mixture is heated to facilitate the substitution. Upon completion, the reaction is quenched with water, and the product is isolated by extraction and purified.

Table 2: Representative Data for Alkoxylation Reactions of Dichloropyridines

| Nucleophile | Substrate | Product(s) | Yield (%) | Reference |

| Sodium Methoxide | 2-amino-3-nitro-6-chloropyridine | 2-amino-3-nitro-6-methoxypyridine | 86.5 | [4] |

| Various Alkoxides | 2,6-dichloropyridine | 2-alkoxy-6-chloropyridines | Exclusive |

Reaction with Sulfur Nucleophiles

Thiolates are potent nucleophiles and readily displace chloride ions from activated aromatic rings. This reaction provides a route to valuable thioether derivatives.

General Experimental Protocol for Thiolation:

To a solution of the thiol in a suitable solvent such as DMF or ethanol, a base (e.g., sodium hydride or potassium carbonate) is added to generate the thiolate in situ. This compound is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating. Work-up involves quenching with water, extraction, and purification.

Table 3: Representative Data for Thiolation Reactions of Dichloropyrimidines

| Nucleophile | Substrate | Product | Reference |

| Sodium thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Normal substitution product | [7] |

Note: Data for a related dichloropyrimidine is provided as an example.

Visualizing Reaction Pathways

To illustrate the logical flow of a typical nucleophilic substitution and a palladium-catalyzed amination, the following diagrams are provided.

Caption: General workflow for a nucleophilic aromatic substitution reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility Profile of 2,5-Dichloro-3-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloro-3-methoxypyridine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information, detailed experimental protocols for determining solubility, and comparative data from a structurally analogous compound to guide researchers in their experimental design and execution.

Introduction to this compound

This compound is a halogenated pyridine derivative with applications in the synthesis of pharmaceuticals and agrochemicals. Its substitution pattern influences its physicochemical properties, including solubility, which is a critical parameter in process development, formulation, and chemical synthesis. Understanding its behavior in various organic solvents is essential for optimizing reaction conditions, purification strategies, and formulation development.

Qualitative Solubility of this compound

General observations from available chemical literature indicate that this compound exhibits low solubility in water but is soluble in many common organic solvents. This is consistent with the molecular structure, which contains both polar (methoxy and pyridine nitrogen) and nonpolar (dichlorinated aromatic ring) features.

General Solubility Observations:

-

Water: Slightly soluble to insoluble.

-

Organic Solvents: Generally soluble in solvents such as ethanol and ether.

Quantitative Solubility Data (Analogous Compound)

In the absence of specific quantitative data for this compound, the following table presents solubility data for a structurally similar compound, 3,5-Dichloro-2-(trichloromethyl)pyridine. This information can serve as a valuable reference point for initial solvent screening and the design of solubility determination experiments.

Table 1: Solubility of 3,5-Dichloro-2-(trichloromethyl)pyridine in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | 198 |

| Methylene Chloride | 20 | 185 |

Source: Adapted from publicly available data for 3,5-Dichloro-2-(trichloromethyl)pyridine.

Disclaimer: The data presented in Table 1 is for a structurally related compound and should be used for estimation purposes only. Experimental determination of the solubility of this compound in the specific solvents of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Vortex mixer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time by taking measurements at various time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

4.3. Calculation of Solubility

The determined concentration of the saturated solution, after accounting for the dilution factor, represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Conclusion

Navigating the Synthesis and Supply of 2,5-Dichloro-3-methoxypyridine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to address the commercial availability, synthesis, and potential applications of the chemical intermediate 2,5-Dichloro-3-methoxypyridine, a compound of interest for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of the current supplier landscape, outlines a plausible synthetic route based on established chemical principles, and explores its utility as a building block in the synthesis of potentially therapeutic agents.

Commercial Availability and Supplier Landscape

An analysis of the current market indicates that this compound is not a readily available, off-the-shelf chemical. While major suppliers like Sigma-Aldrich have previously listed the compound (CAS Number: 80735-66-8), it is now discontinued and was historically sold on an "as-is" basis without extensive analytical data.[1] BOC Sciences also lists a compound with a similar name (CAS Number: 1214366-19-4) and a purity of 95%, however, availability and quantities require direct inquiry.

For researchers requiring this specific intermediate, the most viable path forward is likely to be custom synthesis or sourcing the necessary precursors for in-house production. Several chemical suppliers in China offer related chlorinated and methoxylated pyridine derivatives, which could serve as starting materials.

Table 1: Supplier Information for this compound and Related Compounds

| Supplier/Platform | Compound Name | CAS Number | Purity | Availability | Notes |

| Sigma-Aldrich | This compound | 80735-66-8 | Not specified | Discontinued | Previously sold "as-is" without analytical data.[1] |

| BOC Sciences | This compound | 1214366-19-4 | 95% | Inquiry required | --- |

Synthetic Pathway and Experimental Considerations

Given the limited commercial availability, a reliable synthetic protocol is crucial. While a specific, publicly documented synthesis for this compound is not readily found in peer-reviewed literature, a plausible route can be devised based on established pyridine chemistry. A potential synthetic approach could start from the more accessible 3-methoxypyridine. The synthesis would involve a regioselective dichlorination of the pyridine ring.

A proposed multi-step synthesis is outlined below. This pathway is based on analogous chlorination reactions of pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the Suzuki coupling of 2,5-dichloro-3-methoxypyridine with various boronic acids. This substituted pyridine is a valuable building block in medicinal chemistry, and its selective functionalization is crucial for the synthesis of novel drug candidates and other biologically active molecules. The presence of two chlorine atoms at the C2 and C5 positions, influenced by the electron-donating methoxy group at C3, presents a unique challenge and opportunity for regioselective synthesis. Generally, the C2 position of a pyridine ring is more electrophilic and thus more reactive in Suzuki couplings. However, specific reaction conditions can be employed to achieve selective coupling at the C5 position.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the catalyst. For this compound, the reaction can be directed to selectively occur at either the C2 or C5 position by careful selection of the palladium catalyst, ligand, and reaction conditions.

Data Presentation: Site-Selective Suzuki Coupling of this compound

The following tables summarize typical reaction conditions and expected yields for the C2- and C5-selective Suzuki coupling of this compound with various arylboronic acids. These conditions are adapted from established protocols for 2,5-dichloropyridine and are expected to provide similar regioselectivity.[1]

Table 1: C2-Selective Suzuki Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85-95 | >98:2 |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 88-96 | >98:2 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 20 | 82-92 | >98:2 |

| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 75-85 | >98:2 |

Table 2: C5-Selective Suzuki Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C5:C2 Ratio |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 55-65 | >99:1 |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 60-70 | >99:1 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | NBu₄Cl (3) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 50-60 | >99:1 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 30 | 58-68 | >99:1 |

Experimental Protocols

Protocol 1: General Procedure for C2-Selective Suzuki Coupling

This protocol is optimized for the preferential arylation at the C2 position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-methoxypyridine product.[1]

Protocol 2: General Procedure for C5-Selective Suzuki Coupling

This protocol is designed for the preferential arylation at the C5 position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium bromide (NBu₄Br)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).[1]

-

Add 10 mL of anhydrous DMF to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or GC-MS. Reaction times can be 24 hours or longer.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-3-methoxypyridine.

Mandatory Visualizations

References

Application Notes and Protocols for the Synthesis of 2,5-Dichloro-3-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methoxypyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of two reactive chlorine atoms at the C2 and C5 positions, along with the methoxy group at C3, provides a versatile scaffold for the synthesis of a diverse array of derivatives through various cross-coupling and substitution reactions. This document provides detailed synthetic protocols for the preparation of the this compound core and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are instrumental in modern drug discovery.

Synthesis of the this compound Core

A plausible multi-step synthesis for this compound can be conceptualized starting from readily available pyridine derivatives. The following protocol is a composite of established pyridine chemistry transformations.

Logical Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methoxypyridine

-

Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 equiv) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Methylation: While stirring vigorously, add dimethyl sulfate (DMS, 1.2 equiv) dropwise at room temperature.

-

Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-amino-3-methoxypyridine.

Protocol 2: Synthesis of 2-Amino-5-chloro-3-methoxypyridine

-

Reaction Setup: Dissolve 2-amino-3-methoxypyridine (1.0 equiv) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Chlorination: Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 2-amino-5-chloro-3-methoxypyridine.

Protocol 3: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization: Dissolve 2-amino-5-chloro-3-methoxypyridine (1.0 equiv) in cold (0-5 °C) concentrated hydrochloric acid. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the low temperature.

-

Copper Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated hydrochloric acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for several hours until the nitrogen evolution ceases.

-

Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield this compound.

Derivatization of this compound

The two chlorine atoms on the pyridine ring offer opportunities for selective functionalization. Generally, the C2 position is more electrophilic and thus more reactive in many cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][3][4][5] By carefully selecting the catalyst and reaction conditions, regioselective arylation or vinylation can be achieved.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[6]

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[6]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[6]

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

-

Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the 2-aryl-5-chloro-3-methoxypyridine derivative.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-5-chloro-3-methoxypyridine | 75-85 |

| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-5-chloro-3-methoxypyridine | 70-80 |

| 3 | 3-Furylboronic acid | 2-(3-Furyl)-5-chloro-3-methoxypyridine | 65-75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9][10][11] This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridine core.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture, typically between 80-110 °C, and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the 2-amino-5-chloro-3-methoxypyridine derivative.

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Morpholine | 4-(5-Chloro-3-methoxypyridin-2-yl)morpholine | 80-90 |

| 2 | Aniline | N-Phenyl-5-chloro-3-methoxypyridin-2-amine | 70-80 |

| 3 | Benzylamine | N-Benzyl-5-chloro-3-methoxypyridin-2-amine | 75-85 |

Conclusion

The synthetic routes and protocols detailed in these application notes provide a robust framework for the synthesis and derivatization of this compound. The strategic application of modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations enables the creation of diverse libraries of substituted pyridines, which are of significant interest for screening and development in the pharmaceutical and agrochemical industries. The provided quantitative data and workflows are intended to facilitate the efficient implementation of these synthetic strategies in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,5-dichloro-3-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of highly functionalized pyridine derivatives. The presence of two distinct chlorine atoms at the C2 and C5 positions, influenced by the electron-donating methoxy group at C3, allows for selective functionalization to generate diverse molecular scaffolds.

This document outlines methodologies for key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Particular attention is given to the reaction conditions that influence regioselectivity, enabling the targeted synthesis of either 2- or 5-substituted-3-methoxypyridine derivatives.

Data Presentation: Regioselective Cross-Coupling of this compound

The following tables summarize representative conditions and expected yields for the selective functionalization of this compound based on established methods for structurally similar polychlorinated pyridines and other heteroaromatics. The regioselectivity of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. Generally, the C2 position is more activated towards oxidative addition due to the adjacent nitrogen atom; however, selectivity can be steered towards the C5 position under specific, often ligand-free, conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Representative Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 2-Aryl-5-chloro-3-methoxypyridine | 70-90 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 2-Aryl-5-chloro-3-methoxypyridine | 75-95 |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 2-Aryl-5-chloro-3-methoxypyridine | 60-85 |

| Pd(OAc)₂ (2) | None | K₂CO₃ (1.5) | DMF | 100 | 24 | 5-Aryl-2-chloro-3-methoxypyridine | 50-70 |

Table 2: Buchwald-Hartwig Amination of this compound

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Expected Product | Representative Yield (%) |

| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Primary/Secondary | 2-Amino-5-chloro-3-methoxypyridine | 65-85 |

| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 12-24 | Primary/Secondary | 2-Amino-5-chloro-3-methoxypyridine | 70-90 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Product | Representative Yield (%) |

| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8-16 | 2-Alkynyl-5-chloro-3-methoxypyridine | 60-80 |

| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (3) | DMF | 80 | 6-12 | 2-Alkynyl-5-chloro-3-methoxypyridine | 65-85 |

Experimental Protocols

The following are detailed experimental procedures for the key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods and may require optimization for specific substrates.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol is designed for the preferential arylation at the C2 position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.

-

Add 8 mL of anhydrous toluene and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-methoxypyridine product.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling

This protocol aims for the less conventional arylation at the C5 position, often achieved under ligand-free conditions.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv.).

-

Add 10 mL of anhydrous DMF to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS for the formation of the desired 5-aryl-2-chloro-3-methoxypyridine. Reaction times can be 24 hours or longer.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-3-methoxypyridine.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-amination of this compound. The choice of ligand and base may need to be optimized for different amines.

Materials:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas in a glovebox

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inside a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.03 mmol, 3 mol%).

-

Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add sodium tert-butoxide (1.4 mmol).

-

Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Sonogashira Coupling

This protocol outlines a general procedure for the alkynylation of this compound.

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction to room temperature and filter off the ammonium salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles and experimental workflows for the described palladium-catalyzed cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for the Purification of Crude 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 2,5-Dichloro-3-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common impurities, and purification strategies including recrystallization, vacuum distillation, and column chromatography, complete with experimental procedures and data presentation.

Introduction

This compound is a substituted pyridine derivative whose purity is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. Crude preparations of this compound may contain a variety of impurities stemming from the synthetic route employed. These can include unreacted starting materials, regioisomers (e.g., 3,5-dichloro-2-methoxypyridine or 2,3-dichloro-5-methoxypyridine), and byproducts from chlorination and methoxylation reactions. Effective purification is therefore essential to ensure high-quality, reproducible results in research and development. This guide details three common and effective laboratory techniques for the purification of this compound.

Potential Impurities in Crude this compound

Understanding the potential impurities is crucial for selecting the appropriate purification strategy. Common impurities may include:

-

Regioisomers: Depending on the synthetic route, other isomers such as 2,3-dichloro-5-methoxypyridine may be formed.

-

Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

-

Byproducts: Side reactions can generate various byproducts, which may be colored or tarry in nature.

-

Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. Based on the physical properties of analogous compounds, this compound is expected to be a low-melting solid, making recrystallization and distillation viable options. Column chromatography offers a high-resolution alternative for removing closely related impurities.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative results for the purification of a crude sample of this compound using the protocols detailed in this document.